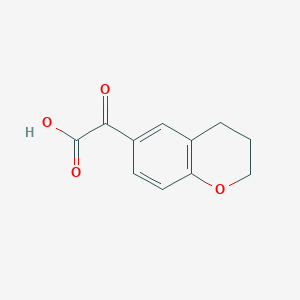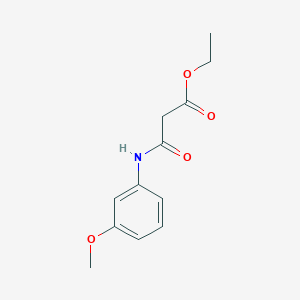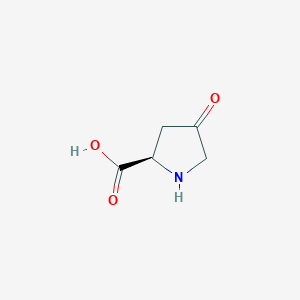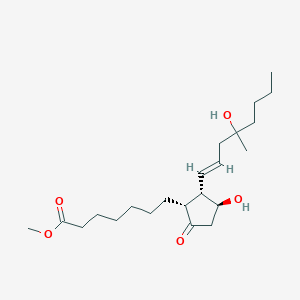![molecular formula C28H33NO2 B15201896 trans-2-[(N,N-Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol](/img/structure/B15201896.png)
trans-2-[(N,N-Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-2-[(N,N-Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol: is a complex organic compound with the molecular formula C28H33NO2. It is known for its applications in biochemical and pharmaceutical research, particularly in the study of proteomics .
Méthodes De Préparation
The synthesis of trans-2-[(N,N-Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol involves several steps. One common method includes the reaction of 3-methoxybenzaldehyde with cyclohexanone in the presence of a base to form an intermediate. This intermediate is then reacted with N,N-dibenzylamine under specific conditions to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions but can include various substituted derivatives of the original compound .
Applications De Recherche Scientifique
trans-2-[(N,N-Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol is widely used in scientific research, including:
Chemistry: It serves as a reference standard in analytical chemistry.
Biology: It is used in proteomics research to study protein interactions.
Industry: It is used in the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets by binding to them, thereby affecting various biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar compounds to trans-2-[(N,N-Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol include:
- trans-2-[(N,N-Dibenzylamino)methyl]-1-(4-methoxyphenyl)cyclohexanol
- trans-2-[(N,N-Dibenzylamino)methyl]-1-(2-methoxyphenyl)cyclohexanol
These compounds share similar structures but differ in the position of the methoxy group on the phenyl ring. This difference can affect their chemical properties and biological activities, making this compound unique in its specific applications .
Propriétés
Formule moléculaire |
C28H33NO2 |
|---|---|
Poids moléculaire |
415.6 g/mol |
Nom IUPAC |
(1R,2R)-2-[(dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C28H33NO2/c1-31-27-17-10-16-25(19-27)28(30)18-9-8-15-26(28)22-29(20-23-11-4-2-5-12-23)21-24-13-6-3-7-14-24/h2-7,10-14,16-17,19,26,30H,8-9,15,18,20-22H2,1H3/t26-,28+/m1/s1 |
Clé InChI |
UUCCCVCIZKKOEK-IAPPQJPRSA-N |
SMILES isomérique |
COC1=CC=CC(=C1)[C@]2(CCCC[C@@H]2CN(CC3=CC=CC=C3)CC4=CC=CC=C4)O |
SMILES canonique |
COC1=CC=CC(=C1)C2(CCCCC2CN(CC3=CC=CC=C3)CC4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((3AS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)-2-methylpropanenitrile](/img/structure/B15201819.png)
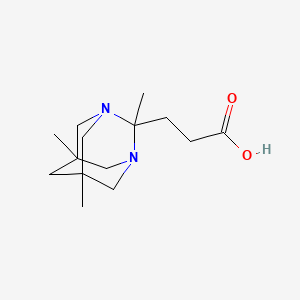
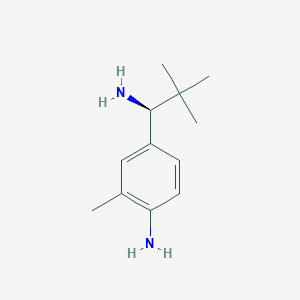
![N-[2-(Bromomethyl)-5-fluorophenyl]-2,2,2-trifluoroacetimidoyl chloride](/img/structure/B15201831.png)
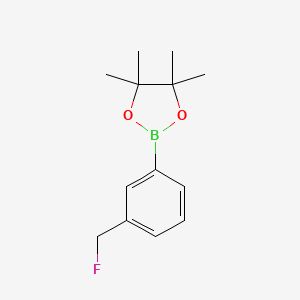
![4'-[(2-Chloro-5-methylphenyl)sulfonylamino]-2,2,2-trifluoroacetanilide](/img/structure/B15201847.png)
![N-Cyclopentyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B15201852.png)
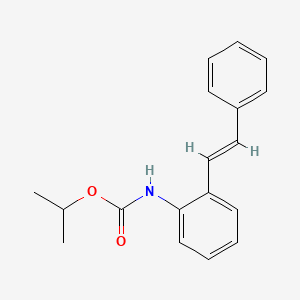
![(R)-1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropan-1-amine dihydrochloride](/img/structure/B15201871.png)
